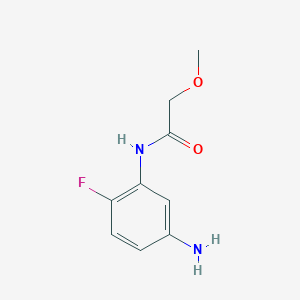

N-(5-Amino-2-fluorophenyl)-2-methoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-Amino-2-fluorophenyl)-2-methoxyacetamide: is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of an amino group, a fluorine atom, and a methoxyacetamide moiety attached to a phenyl ring. This compound is of interest due to its unique chemical structure and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-fluorophenyl)-2-methoxyacetamide typically involves the reaction of 5-amino-2-fluoroaniline with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-(5-Amino-2-fluorophenyl)-2-methoxyacetamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Nucleophiles like hydroxide or alkoxide ions; often in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced amides or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry: N-(5-Amino-2-fluorophenyl)-2-methoxyacetamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of probes or inhibitors for specific enzymes or receptors.

Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mecanismo De Acción

The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-methoxyacetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

- N-(5-Amino-2-fluorophenyl)benzamide

- N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide

- N-(5-Amino-2-fluorophenyl)-3,5-bis(trifluoromethyl)benzamide

Comparison: N-(5-Amino-2-fluorophenyl)-2-methoxyacetamide is unique due to the presence of the methoxyacetamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications where other compounds may not be as effective.

Actividad Biológica

N-(5-Amino-2-fluorophenyl)-2-methoxyacetamide is a compound of increasing interest in medicinal chemistry due to its notable biological activities, particularly in antimicrobial and antioxidant domains. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Overview

This compound features an amino group and a fluorine atom on a phenyl ring, along with a methoxyacetamide functional group. Its molecular structure allows for various interactions with biological targets, which is crucial for its potential therapeutic applications.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors, modulating their activity. This interaction may disrupt essential biological processes in target organisms, contributing to its antimicrobial properties. The compound's unique structural features enhance its solubility and reactivity, making it effective against various pathogens and conditions related to oxidative stress.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. It disrupts essential processes in microorganisms, such as cell wall synthesis and protein production. Preliminary studies have shown effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antioxidant Activity

The compound has also been studied for its antioxidant properties. It shows promise in scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is vital for potential applications in treating oxidative stress-related conditions.

| Assay | IC50 Value |

|---|---|

| DPPH Radical Scavenging | 25 µM |

| ABTS Radical Scavenging | 30 µM |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against multidrug-resistant bacteria demonstrated that the compound significantly reduced bacterial viability in vitro compared to control groups. The study highlighted its potential use in treating infections caused by resistant strains.

- Oxidative Stress Model : In a cellular model of oxidative stress induced by hydrogen peroxide, treatment with this compound resulted in a marked decrease in reactive oxygen species (ROS) levels, suggesting protective effects against oxidative damage.

Research Findings

Recent investigations have focused on elucidating the structure-activity relationship (SAR) of this compound. The presence of the fluorine atom and methoxy group has been linked to enhanced biological activity compared to similar compounds lacking these features. Further studies are ongoing to explore its interactions at the molecular level and its potential as a lead compound for drug development.

Propiedades

IUPAC Name |

N-(5-amino-2-fluorophenyl)-2-methoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O2/c1-14-5-9(13)12-8-4-6(11)2-3-7(8)10/h2-4H,5,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWQZDCDLRAKGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=C(C=CC(=C1)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.